molecular formula C16H14N2O4S B5700549 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid

2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No.: B5700549
M. Wt: 330.4 g/mol
InChI Key: GPDBSGNPGAINNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as MBCA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MBCA belongs to the family of thioamides, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting enzymes involved in various cellular processes. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. This compound has also been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. For example, this compound has been shown to reduce oxidative stress and inflammation in animal models of various diseases. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to have antidiabetic effects by reducing blood glucose levels in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is its diverse biological activity. This compound has been shown to have anticancer, antifungal, antioxidant, anti-inflammatory, and antidiabetic activity, making it a useful compound for investigating various biological processes. However, one limitation of using this compound in lab experiments is its low solubility, which can make it difficult to work with.

Future Directions

There are several future directions for research on 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid. One direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to investigate the mechanism of action of this compound in more detail to better understand how it exerts its biological activity. Additionally, future research could focus on developing more efficient synthesis methods for this compound to increase its yield and reduce its cost.

Synthesis Methods

The synthesis of 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid involves a multistep process that starts with the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. The resulting compound is then reacted with thiourea to form 3-methoxybenzoylthiourea. The final step involves the reaction of 3-methoxybenzoylthiourea with 2-chloro-5-nitrobenzoic acid to form this compound. The overall yield of the synthesis process is around 30%.

Scientific Research Applications

2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been the subject of several studies due to its potential therapeutic applications. One study investigated the anticancer activity of this compound and found that it exhibited potent cytotoxicity against human cancer cell lines. Another study found that this compound had antifungal activity against several fungal strains, including Candida albicans. This compound has also been investigated for its potential as an antioxidant and anti-inflammatory agent.

Properties

IUPAC Name

2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-22-11-6-4-5-10(9-11)14(19)18-16(23)17-13-8-3-2-7-12(13)15(20)21/h2-9H,1H3,(H,20,21)(H2,17,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDBSGNPGAINNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.